molecular formula C13H22NO4P B11989899 Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one

Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one

Cat. No.: B11989899
M. Wt: 287.29 g/mol
InChI Key: WBANNZQSECNUJF-UHFFFAOYSA-N
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Description

Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one: is a complex organophosphorus compound characterized by its unique structure, which includes a phosphine oxide group bonded to a methoxyphenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one typically involves the reaction of a phosphine precursor with a methoxyphenylamine derivative. One common method includes the use of Grignard reagents to introduce the methylethoxy groups, followed by the reaction with a chlorophosphine compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphine oxides .

Mechanism of Action

The mechanism by which Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The methoxyphenylamino moiety can also participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)amine
  • Phenylphosphine oxide
  • Methoxyphenylphosphine

Uniqueness: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is unique due to the combination of methylethoxy and methoxyphenylamino groups attached to the phosphine oxide. This unique structure imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C13H22NO4P

Molecular Weight

287.29 g/mol

IUPAC Name

N-di(propan-2-yloxy)phosphoryl-4-methoxyaniline

InChI

InChI=1S/C13H22NO4P/c1-10(2)17-19(15,18-11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3,(H,14,15)

InChI Key

WBANNZQSECNUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NC1=CC=C(C=C1)OC)OC(C)C

Origin of Product

United States

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